Product packaging for N-(4-aminophenyl)butanamide(Cat. No.:CAS No. 116884-02-7)

N-(4-aminophenyl)butanamide

Cat. No.: B184938
CAS No.: 116884-02-7
M. Wt: 178.23 g/mol
InChI Key: LFXCELCZRVHGIJ-UHFFFAOYSA-N
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Description

Contextualization of Butanamide Derivatives in Medicinal Chemistry and Drug Discovery

Butanamide derivatives represent a significant class of organic compounds extensively explored in medicinal chemistry for their diverse pharmacological potential. ontosight.ai These molecules, characterized by a butanamide backbone, serve as versatile scaffolds for developing new therapeutic agents. ontosight.ai The chemical structure of butanamide derivatives can be readily modified, allowing for the fine-tuning of their physicochemical properties and biological activity. ontosight.ai

Research has shown that butanamide derivatives exhibit a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas. For instance, specific derivatives have been investigated as potential anti-inflammatory agents, antimicrobials, and anticancer compounds. ontosight.ai Furthermore, the design and synthesis of novel butanamide derivatives have led to the identification of potent anticonvulsant agents. nih.gov In one study, hybrid molecules combining the chemical features of known antiepileptic drugs like ethosuximide (B1671622) and levetiracetam (B1674943) with a butanamide structure were synthesized and evaluated. nih.gov Another area of active research involves the development of butanamide derivatives as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a target for pain management. acs.org

The efficacy of these derivatives is often linked to their specific structural features, including the nature and position of various substituents on the butanamide core. These modifications influence how the molecule interacts with biological targets such as enzymes and receptors. ontosight.ai

Significance of the N-(4-aminophenyl)butanamide Scaffold in Pharmaceutical Development

The this compound scaffold is a key structural motif that serves as a foundational component for the synthesis of more elaborate molecules with potential therapeutic applications. The core structure consists of a butanamide group linked to an aminophenyl ring. This particular arrangement of functional groups—an amide linkage, an aromatic ring, and an amino group—provides multiple points for chemical modification, making it a valuable starting point for creating diverse chemical libraries.

The N-phenylamide portion of the scaffold is a common feature in many biologically active compounds. For example, the related N-(2-aminophenyl) amide group is considered an essential pharmacophore for inhibiting histone deacetylase (HDAC), a class of enzymes targeted in cancer therapy. mdpi.com This suggests that the aminophenyl amide moiety within the this compound scaffold could be crucial for interaction with specific biological targets.

Derivatives built upon a similar 4-amino-butanamide framework have shown promise in modulating inflammatory responses. In one study, novel compounds incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety were synthesized and found to inhibit the expression of inflammatory cytokines like IL-1β and IL-6. nih.gov This highlights the potential of the this compound scaffold as a basis for developing new anti-inflammatory drugs. The butanamide portion itself can be crucial for establishing binding affinity to enzyme active sites.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and its derivatives is primarily focused on its application as a versatile chemical intermediate and its incorporation into novel bioactive molecules. The compound is commercially available from suppliers of rare and unique chemicals, indicating its use in early-stage discovery research. sigmaaldrich.com

One major research trajectory is the use of this scaffold to create dual-target inhibitors. For instance, researchers have designed and synthesized dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) by integrating an N-(2-aminophenyl) amide pharmacophore, which is structurally related to this compound, with another active scaffold. mdpi.com In this work, the length of the linker connecting the pharmacophores was found to be critical for achieving balanced activity against both targets. mdpi.com

Another area of investigation is the development of agents for inflammatory diseases. As mentioned previously, derivatives of 4-amino-butanamide have been synthesized and shown to potently inhibit the expression of key inflammatory mediators at the mRNA level. nih.gov The structure-activity relationship studies in this research indicated that even small changes to the substituents on the core structure could significantly impact biological activity. nih.gov

Furthermore, related structures like N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide are utilized in proteomics research to study protein interactions and functions, demonstrating the utility of the core scaffold as a tool for chemical biology. The bromoacetyl group in this derivative allows for covalent bonding with proteins, enabling researchers to probe biological pathways.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂O sigmaaldrich.comchemscene.com
Molecular Weight 178.23 g/mol chemscene.com
CAS Number 116884-02-7 sigmaaldrich.comchemscene.com
InChI Key LFXCELCZRVHGIJ-UHFFFAOYSA-N uni.lu
SMILES CCCC(=O)NC1=CC=C(C=C1)N chemscene.comuni.lu

Table 2: Research Findings on this compound Derivatives

Derivative ClassResearch FocusKey FindingsReference
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamides Anticonvulsant AgentsHybrid molecules showed potent anticonvulsant activity and better safety profiles compared to some existing drugs. nih.gov
4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives Anti-inflammatory AgentsSeveral synthesized compounds showed potent inhibition of IL-1β and IL-6 mRNA expression. nih.gov
IDO1 and HDAC Dual Inhibitors Cancer TherapyA derivative containing an N-(2-aminophenyl) amide pharmacophore showed balanced inhibitory activity against both IDO1 and HDAC1. mdpi.com
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide Chemical BiologyUsed in proteomics to study protein interactions via covalent modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B184938 N-(4-aminophenyl)butanamide CAS No. 116884-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXCELCZRVHGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352216
Record name N-(4-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116884-02-7
Record name N-(4-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)BUTANAMIDE
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Synthetic Methodologies for N 4 Aminophenyl Butanamide and Its Analogues

Foundational Approaches to Butanamide Core Synthesis

The creation of the butanamide core linked to an aminophenyl group can be achieved through several reliable methods.

The most direct and widely practiced method for forming the amide linkage in N-(4-aminophenyl)butanamide is the condensation reaction between an amine and a carboxylic acid or its activated derivative. chinesechemsoc.org This typically involves reacting a derivative of butanoic acid with a substituted aniline (B41778). A common strategy involves the use of an acyl chloride, such as butanoyl chloride, which readily reacts with the amino group of an aniline derivative.

To achieve the specific this compound structure, a two-step approach is often employed, starting with p-nitroaniline. The nitro group deactivates the aromatic ring, preventing side reactions, and can be converted to the desired amino group in a subsequent step. researchgate.net The general reaction involves the acylation of p-nitroaniline with butanoyl chloride, often in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). researchgate.net The resulting nitro-intermediate, N-(4-nitrophenyl)butanamide, is then subjected to a reduction reaction, commonly catalytic hydrogenation using palladium on carbon (Pd/C), to convert the nitro group into the primary amine, yielding the final product. researchgate.net

A similar approach is used for related structures, such as the synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide, where p-aminophenol is reacted with 4-bromobutyryl chloride. prepchem.com This highlights the versatility of using acyl halides for creating the amide bond with various substituted anilines.

Table 1: Condensation Reaction for this compound Synthesis researchgate.net
StepAmine ReactantAcylating AgentReagents/CatalystSolventIntermediate/Product
1 (Amidation)p-NitroanilineButanoyl chlorideTriethylamine (TEA)Dichloromethane (DCM)N-(4-nitrophenyl)butanamide
2 (Reduction)N-(4-nitrophenyl)butanamide-H₂, 10% Pd/CEthanolThis compound

Beyond traditional condensation reactions, several alternative methods for amide bond formation have been developed, often focusing on milder conditions and improved atom economy. chinesechemsoc.org These "greener" methods seek to avoid the use of stoichiometric activating agents that can be hazardous and produce unwanted byproducts. researchgate.net

Catalytic methods represent a significant advancement. For instance, ruthenium-catalyzed direct amidation of phenols with primary amides offers a pathway where water is the only byproduct. researchgate.net Other innovative approaches include visible light-promoted strategies that can generate amides through a nitrone formation/rearrangement cascade without the need for an external photoredox catalyst. chinesechemsoc.org

Umpolung Amide Synthesis (UmAS) presents another non-traditional route. This method has been developed for the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, which can be beneficial in avoiding racemization for chiral molecules. researchgate.netnih.gov Such advanced strategies, while not yet standard for bulk production of this compound, represent the forefront of synthetic chemistry for creating amide bonds. unimi.it

Carboxylic Acid and Amine Condensation Reactions

Derivatization and Functionalization of the this compound Scaffold

The this compound structure serves as a versatile scaffold that can be modified to produce a wide range of analogues with different properties.

The synthesis of this compound itself showcases a key modification: the introduction of the amino group. The most prevalent method is the reduction of a corresponding nitroarene. researchgate.net Our group recently reported a one-pot, two-step protocol to convert nitroarenes directly into N-aryl amides, which avoids the need to handle potentially toxic aniline intermediates directly. unimi.it This process involves a metal-free reduction of the nitro group followed by the addition of an anhydride (B1165640) to form the amide. unimi.it

Once the aminophenyl moiety is in place, it can be further modified. For example, the primary amine can be acylated again, as seen in the synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide, where 4-aminophenylbutanamide is reacted with bromoacetyl bromide. This demonstrates how the amino group can serve as a handle for further functionalization.

A diverse array of analogues can be synthesized by modifying either the butanamide chain or the aminophenyl ring. This allows for the systematic exploration of structure-activity relationships in various research contexts. For example, substituents can be introduced on the butanamide portion of the molecule, as seen with N-(4-aminophenyl)-2-(dibutylamino)butanamide. molport.com Another variation involves incorporating different functional groups at the end of the acyl chain, such as in N-(4-aminophenyl)-4-(pyrimidin-4-ylsulfanyl)butanamide. molport.com

Derivatives can also be created by altering the core structure, leading to compounds like 4-Amino-N-(4-aminophenyl)benzamide analogues, where the butanamide group is replaced with a substituted benzamide (B126) group. nih.gov These modifications highlight the modular nature of the synthesis, allowing for the creation of a library of related compounds.

Table 2: Examples of this compound Analogues
Compound NameStructural ModificationReference
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamideFurther acylation of the 4-amino group
N-(4-aminophenyl)-2-(dibutylamino)butanamideSubstitution on the α-carbon of the butanamide chain molport.com
N-(4-aminophenyl)-4-(pyrimidin-4-ylsulfanyl)butanamideFunctionalization at the end of the butanamide chain molport.com
4-Amino-N-(4-aminophenyl)benzamideReplacement of butanamide with a benzamide moiety nih.gov

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the this compound scaffold. The existing amide group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming functional groups on the phenyl ring.

Advanced catalytic methods enable highly specific C–H bond functionalization. For instance, rhodium-catalyzed reactions have been used for the C-5 regioselective functionalization of 8-amidoquinolines, demonstrating how an amide can direct a catalyst to a specific C-H bond. acs.org Similarly, palladium(II)-catalyzed hydrocarbofunctionalization of alkenes can be directed by an amide group. researchgate.net While these examples are not on this compound itself, the principles are directly applicable. Such strategies could be used to selectively attach ligands or other functional groups to the aromatic ring, ortho to the amide linkage, providing precise control over the final molecular architecture. Late-stage functionalization via regioselective iodination is another powerful technique for diversifying complex molecules. rsc.org

Synthesis of this compound Analogues with Varied Substituents

Advanced Synthetic Techniques for Complex this compound Structures

Modern organic synthesis provides powerful tools for creating complex derivatives of this compound. These advanced techniques enable chemists to modify the core structure with high precision, introducing a variety of functional groups or controlling the three-dimensional arrangement of atoms. Such methods are crucial for developing molecules with specific properties and for exploring structure-activity relationships in medicinal chemistry and materials science.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, offering mild conditions and broad functional group tolerance. wikipedia.org These reactions are particularly relevant for synthesizing complex amides and functionalized aniline derivatives.

One of the most powerful methods for forming the aryl C–N bond in precursors to this compound or its analogues is the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (like a triflate). organic-chemistry.org For the synthesis of an this compound derivative, this could involve reacting a substituted butanamide with an appropriately functionalized 4-haloaniline. The development of specialized ligands, such as sterically hindered phosphines and N-heterocyclic carbenes (NHCs), has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of substrates under mild conditions. rsc.orgsyr.edu The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amide, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.orgsyr.edu

Table 1: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amidation This table presents generalized conditions based on established principles for Buchwald-Hartwig amidation reactions.

Component Examples Purpose Citation
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. nih.gov
Ligand Xantphos, BINAP, RuPhos, NHC-based ligands Stabilizes the palladium center and facilitates key steps in the catalytic cycle, influencing reaction rate and scope. wikipedia.orgsyr.edu
Base NaOtBu, K₃PO₄, Cs₂CO₃ Promotes deprotonation of the amide nitrogen, making it a more effective nucleophile. mdpi.com
Solvent Toluene, Dioxane, THF Provides a medium for the reaction; choice can affect solubility and reaction temperature. mdpi.com
Temperature Room Temperature to >100 °C Influences reaction kinetics; milder conditions are often possible with advanced catalyst systems. mdpi.com

Another advanced strategy is the palladium-catalyzed direct C–H acylation of anilines. nih.govrsc.org This method avoids the pre-functionalization required in traditional cross-coupling by directly forming a bond between a C–H bond on the aniline ring and an acyl group. To achieve regioselectivity, a removable directing group is often temporarily installed on the aniline nitrogen. nih.govuva.es This group, such as a carbamate, directs the palladium catalyst to a specific C–H bond (typically in the ortho position) for acylation. nih.gov After the desired acyl group is introduced, the directing group can be easily removed. nih.gov This approach offers an atom-economical route to ortho-acylated aniline derivatives, which can be precursors to complex this compound structures.

Table 2: Generalized Conditions for Palladium-Catalyzed ortho-C–H Acylation of Anilines This table outlines a typical setup for directed C–H acylation, based on reported methodologies.

Component Example Reagents Role in Reaction Citation
Aniline Substrate Aniline carbamate The molecule undergoing C-H functionalization, with a removable directing group. nih.gov
Acyl Source α-Oxocarboxylic acids Provides the acyl group that is added to the aniline ring. nih.gov
Palladium Catalyst Pd(OAc)₂ Catalyzes the C-H activation and coupling process. nih.gov
Oxidant/Additive (NH₄)₂S₂O₈ Often required in the catalytic cycle to regenerate the active catalyst. nih.gov
Solvent DCE (1,2-dichloroethane) Dissolves reactants and facilitates the reaction at an appropriate temperature. nih.gov

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules, which exist as non-superimposable mirror images (enantiomers), is a central theme in modern drug discovery and materials science. Stereoselective synthesis aims to produce a single desired enantiomer of a chiral compound. For analogues of this compound, chirality could be introduced at various positions, for instance, on the butanoyl side chain. A prevalent and powerful strategy for achieving this is the use of chiral auxiliaries. wikipedia.orgnih.gov

A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the new stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For creating a chiral center on the butyryl moiety of this compound, one could employ well-established chiral auxiliaries like Evans' oxazolidinones or Myers' pseudoephenamine. wikipedia.orgnih.govharvard.edu The general process involves:

Attachment: An achiral butanoic acid derivative is attached to the chiral auxiliary, forming a new compound (e.g., a chiral N-acyloxazolidinone).

Diastereoselective Reaction: The chiral auxiliary now directs the approach of a reactant to one face of the molecule. For example, an enolate can be formed from the N-acyloxazolidinone and then alkylated. The steric bulk of the auxiliary blocks one reaction pathway, leading to the preferential formation of one diastereomer. wikipedia.org

Removal: The chiral auxiliary is cleaved from the now-chiral butanoyl chain, typically through hydrolysis or reduction, yielding an enantiomerically enriched carboxylic acid or alcohol. wikipedia.orgnih.gov This chiral fragment can then be coupled to the 4-aminophenyl portion to complete the synthesis of the target chiral analogue.

The choice of auxiliary is critical as it determines the stereoselectivity and the conditions required for its attachment and removal. nih.gov

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis This table summarizes key features of widely used chiral auxiliaries applicable for creating chiral butanamide analogues.

Chiral Auxiliary Key Features Typical Cleavage Conditions Citation
Evans' Oxazolidinones High diastereoselectivity in alkylation, aldol, and acylation reactions. Both enantiomers are available. LiOH/H₂O₂ (for acid); LiBH₄ (for alcohol). wikipedia.orgsigmaaldrich.com
Pseudoephedrine/ Pseudoephenamine Forms crystalline amides. Provides high diastereoselectivity in alkylations, especially for creating quaternary centers. Mild acidic or basic hydrolysis (for acid); Reduction with LiAlH₄ (for alcohol). nih.govharvard.edu
Camphorsultam (Oppolzer's Sultam) Provides high stereocontrol in a variety of reactions including Michael additions and Diels-Alder reactions. Very robust and crystalline. Hydrolysis with LiOH or acid. wikipedia.org
(R)-BINOL An axially chiral diol used to induce asymmetry in various reactions, including the synthesis of chiral amino acids. Reductive cleavage or hydrolysis, depending on the linkage. wikipedia.org

Structure Activity Relationship Sar Studies of N 4 Aminophenyl Butanamide Derivatives

Influence of Aromatic and Heterocyclic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic and heterocyclic rings of N-(4-aminophenyl)butanamide derivatives play a pivotal role in modulating their biological activity. These modifications can significantly influence the compound's affinity for its target, as well as its selectivity over other biological molecules.

Research has shown that the introduction of various functional groups onto the phenyl ring can lead to a wide spectrum of biological effects. For instance, the substitution pattern on the phenyl ring of chalcone (B49325) derivatives, which can be considered structurally related to this compound, has been shown to be critical for their antiproliferative activity. mdpi.com Specifically, compounds with a 3,4,5-trimethoxyphenyl group exhibited potent inhibitory efficacy against various cancer cell lines. mdpi.com The modification of the amino group on the phenyl ring is also a common strategy to enhance antitumor activity. mdpi.com

The incorporation of heterocyclic rings in place of or as substituents on the phenyl ring is another key area of investigation. Heterocyclic compounds, such as those containing benzimidazole, benzothiazole (B30560), indole, and quinoline, are core structures in many biologically active compounds. researchgate.netijper.org For example, benzothiazole-based compounds have demonstrated a wide range of activities, including anticancer and anti-inflammatory effects. jchemrev.com The fusion of a benzene (B151609) ring to a thiazole (B1198619) ring in benzothiazoles creates a planar system that can interact favorably with biological targets. jchemrev.com Studies on N-phenylbenzo[d]oxazol-2-amine derivatives, which share structural similarities, have shown that substituents at various positions on the benzoxazole (B165842) and phenyl rings influence their anti-inflammatory properties. nih.gov

The type and position of substituents can also dictate selectivity. For instance, in a series of urea-substituted 2,4-diamino-pyrimidines, the position of a urea (B33335) substituent on the aniline (B41778) ring (3-position versus 4-position) significantly impacted both antimalarial activity and selectivity against mammalian cells. nih.gov Similarly, modifications to the R1 and R2 positions of pyrimidine (B1678525) derivatives with polar anilines and urea-substituted variants demonstrated that specific substitution patterns are preferred for optimal activity and selectivity. nih.gov

Table 1: Influence of Aromatic and Heterocyclic Substituents

Compound Class Substituent/Modification Observed Biological Effect Reference
Chalcone Derivatives 3,4,5-trimethoxyphenyl group Potent antiproliferative activity mdpi.com
Amino Chalcone Derivatives Modification of the amino group Generally leads to better antitumor activity mdpi.com
Benzothiazole Derivatives Incorporation of the benzothiazole ring Anticancer and anti-inflammatory activities jchemrev.com
N-phenylbenzo[d]oxazol-2-amine Derivatives Substituents on benzoxazole and phenyl rings Modulation of anti-inflammatory properties nih.gov
Urea-substituted 2,4-diamino-pyrimidines 3-substituted ureas vs. 4-substituted ureas 3-substituted ureas showed better activity and selectivity nih.gov

Impact of Butanamide Chain and Amide Linker Modifications on Target Interaction

Modifications to the butanamide chain and the amide linker are critical for optimizing the interaction of this compound derivatives with their biological targets. These changes can affect the compound's conformation, flexibility, and ability to form key interactions within a binding site.

The length and branching of the amide chain have been shown to influence conformational flexibility and metabolic stability. For example, a 3-methylbutanamide chain can provide a balance between metabolic stability and target engagement. Shortening or extending the chain, as well as introducing branching, can alter steric bulk and flexibility, which in turn can affect how the molecule fits into a binding pocket and its susceptibility to metabolic enzymes. In a series of NMDA receptor antagonists, a seven-atom linker in an amide series was found to be optimal for potency, with both shorter and longer linkers being less effective. nih.gov

The amide linker itself is a key structural feature that can be modified to improve biological activity. The introduction of an unsaturated linking group between a terminal aryl ring and the amide moiety was found to be crucial for potent HDAC inhibitory activity in a series of novel amide derivatives. researchgate.net This suggests that the rigidity and electronic properties of the linker are important for target interaction. The replacement of the amide bond with other functional groups or the rigidification of the linker can also have significant effects. For instance, in the development of NMDA receptor antagonists, replacing an aniline nitrogen with a carbon in hydrazide analogues led to a significant decrease in potency. nih.gov

Furthermore, the atoms within the linker can provide opportunities for hydrogen bonding, which can significantly contribute to binding affinity. nih.gov The strategic placement of heteroatoms like oxygen or nitrogen within the linker can therefore be used to enhance interactions with the target protein.

Table 2: Impact of Butanamide Chain and Amide Linker Modifications

Modification Structural Change Effect on Target Interaction Reference
Chain Length Optimal seven-atom linker in an amide series Maximized potency as NMDA receptor antagonists nih.gov
Chain Branching 3-methylbutanamide chain Balanced metabolic stability and target engagement
Linker Unsaturation Introduction of an unsaturated linking group Key for potent HDAC inhibitory activity researchgate.net
Linker Composition Replacement of aniline nitrogen with carbon Significantly lowered potency of NMDA receptor antagonists nih.gov

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophoric requirements for this compound derivatives is crucial for designing new compounds with enhanced potency and selectivity.

For histone deacetylase (HDAC) inhibitors, a common pharmacophore model for aminophenyl benzamide (B126) derivatives consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor arranged in a specific geometry. nih.gov This model highlights the importance of aromatic stacking interactions and hydrogen bonding for effective HDAC inhibition. The study also suggested that hydrophobic character is crucial for activity, and the inclusion of hydrophobic substituents can enhance inhibition. nih.gov

In the context of anti-inflammatory activity, novel compounds containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been shown to inhibit inflammatory cytokines. nih.gov The pharmacophore in this case appears to involve the benzoxazole core, the aminophenyl group, and the butanamide side chain, which likely interact with specific residues in the target proteins to modulate their activity. nih.gov

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of this compound derivatives, complementing experimental studies and guiding the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their observed activities.

For a series of 48 aminophenyl benzamide derivatives reported as HDAC inhibitors, a 3D-QSAR model was developed. nih.gov This model showed a high correlation between the predicted and experimental activities, indicating its robustness. The QSAR study revealed that hydrophobic character is crucial for HDAC inhibitory activity, and that hydrogen bond donating groups positively contribute to potency, while electron-withdrawing groups have a negative influence. nih.gov Such models provide valuable guidelines for designing new compounds with improved HDAC inhibitory potential.

QSAR studies have also been applied to other structurally related compounds, such as pyridazine (B1198779) derivatives for their anticorrosion abilities, demonstrating the broad applicability of this method in relating molecular structure to a desired property. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand (such as an this compound derivative) and its biological target at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In studies of N-((4-aminophenyl)sulfonyl)benzamide, molecular docking was used to investigate its inhibitory nature against various proteins. researchgate.net Similarly, docking studies of novel 1,4-naphthoquinone (B94277) derivatives containing a carbazole-6,11-dione moiety were used to understand their interactions with a target protein, with the results correlating well with their in vitro antibacterial activity. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms over time. For a phenyl butyric acid derivative designed as an HDAC6 inhibitor, a 100 ns-long MD simulation coupled with MMGBSA (Molecular Mechanics/Generalized Born Surface Area) calculations revealed that the compound binds at the entrance of the HDAC6 active pocket, blocking substrate passage. nih.gov MD simulations have also been used to analyze the conformational flexibility of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide, providing insights into its time-averaged structural properties.

These computational approaches are invaluable for understanding the molecular basis of SAR, allowing for the rational design and optimization of this compound derivatives for various therapeutic applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-phenylbenzo[d]oxazol-2-amine
4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide
N-((4-aminophenyl)sulfonyl)benzamide
N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide
1,4-naphthoquinone
carbazole-6,11-dione
2,4-diamino-pyrimidines
N-(4-aminophenyl)-N′-phenylurea
5-methyl-4-(2-(piperazin-1-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
4-(4-nitrophenyl)-N-(o-tolyl)-2,4-dioxo-butanamide
N-[4-(2-chloropropanoyl)phenyl]butanamide
N-(4-aminobutyl)benzamide
N-(4-amino-2-methylphenyl)-3-methylbutanamide
N-(4-aminophenyl)-4-(pyrrolidin-1-yl)butanamide
4-amino-N-[4-(benzyloxy)phenyl]butanamide
(E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide
(E)-4-chloro-N-(4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl) phenyl) butanamide

Preclinical Evaluation of N 4 Aminophenyl Butanamide Analogues

In Vitro Toxicity Assessment

The initial phase of safety evaluation involves in vitro toxicity studies, which provide crucial data on the potential of a compound to cause harm to cells. These assays are fundamental in screening and identifying candidates with a favorable safety profile.

Cell Viability and Proliferation Assays in Non-Target Cells

To evaluate the general cytotoxicity of N-(4-aminophenyl)butanamide analogues, their effects are tested on non-target, healthy cells. These assays measure the number of viable cells and their rate of proliferation after exposure to the compounds. Common methods include the MTT and resazurin (B115843) assays, which assess metabolic activity as an indicator of cell viability. nih.govmdpi.com For instance, in the evaluation of certain piperazine (B1678402) derivatives, cytotoxicity was assessed not only in cancer cell lines but also in non-cancerous human cell lines like MCF 10A to determine selectivity. mdpi.com

One study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, which are structurally related to the butanamide series, evaluated their cytotoxicity against the MCF 10A normal human breast cell line. mdpi.com The viability of these cells was measured after 72 hours of exposure to the compounds using the MTT assay, which quantifies the metabolic conversion of a tetrazolium salt into a colored formazan (B1609692) product by viable cells. mdpi.comdrugbank.com

The selection of the appropriate assay is critical and depends on the compound's properties and the specific research question. Assays like the MTS, XTT, and WST-1 are also utilized, relying on the reduction of a dye by cellular dehydrogenases to produce a colored product, indicating cellular health. Luminescent assays that measure ATP levels are also a highly sensitive option, as ATP is a key indicator of metabolically active, viable cells.

Table 1: Overview of Common Cell Viability and Proliferation Assays
Assay TypePrincipleDetection MethodKey Advantage
MTT AssayReduction of yellow tetrazolium (MTT) to purple formazan by mitochondrial dehydrogenases in living cells. nih.govColorimetric (Absorbance at ~570 nm) nih.govresearchgate.netHigh throughput and well-established protocol.
Resazurin (AlamarBlue) AssayReduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. FluorometricHigher sensitivity than tetrazolium assays.
Luminescent ATP AssayQuantification of ATP using a luciferase reaction, as ATP is present in all metabolically active cells. LuminometricExtremely sensitive, capable of detecting a very small number of cells.
XTT/WST-1 AssaysCleavage of the tetrazolium salt to a soluble formazan by cellular mechanisms. ColorimetricWater-soluble product eliminates a solubilization step, simplifying the protocol.

Evaluation of Specific Organ Toxicity Markers (e.g., Hepatotoxicity)

Beyond general cytotoxicity, it is vital to assess whether a compound exhibits toxicity towards specific organs. Hepatotoxicity, or liver damage, is a significant concern in drug development. Studies have investigated the toxic effects of this compound-related structures on liver cells. For example, research on 2-phenylaminophenylacetic acid derived analogues, which share structural similarities, revealed that subtle changes in chemical structure could lead to significant toxicity in liver cell lines. nus.edu.sg

The bioactivation of drugs into reactive intermediates is a common cause of hepatotoxicity. nus.edu.sg Therefore, understanding the metabolic pathways of this compound analogues is crucial. The potential for these compounds to be metabolized by cytochrome P450 enzymes, such as CYP1A1, into reactive species is a key area of investigation. ijsrst.com Such bioactivation can lead to cellular damage and trigger toxic responses.

In Vivo Acute Toxicity Studies

Following promising in vitro results, compounds advance to in vivo studies in animal models to understand their effects within a whole biological system. Acute toxicity studies involve the administration of a single, high dose of the substance to determine its immediate adverse effects. mdpi.comnih.gov

Determination of Lethal Dose (LD50)

A primary endpoint of acute toxicity studies is the determination of the LD50, the dose required to be lethal to 50% of the test population. semanticscholar.org For a novel nutraceutical containing active substances of natural origin, an acute toxicity study was conducted in mice according to OECD guidelines. A single dose of 2000 mg/kg did not result in any clinical signs of toxicity or mortality over a 14-day observation period, indicating that the LD50 is above this value. mdpi.com Predictive models, such as admetSAR, can also provide estimated LD50 values; for instance, the predicted LD50 for 4-amino-N-[4-(benzyloxy)phenyl]butanamide was not applicable, suggesting low toxicity. drugbank.com

Structure-Toxicity Relationships

Understanding how the chemical structure of a molecule influences its toxicity is a cornerstone of medicinal chemistry. Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of compounds based on their molecular features. mdpi.com

Research has shown that for compounds related to this compound, even minor structural modifications can significantly alter their toxicity profiles. nus.edu.sg For instance, in a series of 2-phenylaminophenylacetic acid analogues, the substitution of a small halogen or alkyl group led to substantial changes in toxicity. nus.edu.sg It was generally observed that larger substituents increased toxicity, possibly due to increased lipophilicity. nus.edu.sg Furthermore, modifications intended to improve selectivity for a therapeutic target (e.g., COX-2) sometimes led to increased toxicity, highlighting the delicate balance between efficacy and safety in drug design. nus.edu.sg In a series of quinoline-based DNA methylation inhibitors, the size and nature of aromatic or heterocyclic substituents were found to significantly affect their activity, with tricyclic moieties like acridine (B1665455) decreasing activity compared to bicyclic ones like quinoline. nih.govresearchgate.net

Efficacy Studies in Preclinical Disease Models

The ultimate goal of developing this compound analogues is their potential therapeutic application. Efficacy is tested in preclinical models that mimic human diseases, such as cancer and inflammatory conditions.

Efficacy in Inflammation Models

Several this compound analogues have demonstrated anti-inflammatory properties. A study synthesized twelve novel compounds with a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety and evaluated their effects on inflammation induced by lipopolysaccharide (LPS). nih.gov In vitro experiments using two cell types and an in vivo mouse model of LPS-induced inflammation were conducted. nih.gov Several of these compounds showed potent inhibition of the mRNA expression of inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov

Table 2: Anti-inflammatory Activity of Benzoxazole (B165842) Derivatives with 4-Amino-Butanamide Moiety nih.gov
CompoundTargetEffect in LPS-Induced Inflammation Model
Compound 5dIL-1β and IL-6 mRNAPotent inhibition of expression
Compound 5cIL-1β and IL-6 mRNAPotent inhibition of expression
Compound 5fIL-1β and IL-6 mRNAPotent inhibition of expression
Compound 5mIL-1β and IL-6 mRNAPotent inhibition of expression
Intermediate 4dIL-1β and IL-6 mRNAPotent inhibition of expression

Efficacy in Tumor Models

This compound analogues and related structures have been extensively evaluated for their anticancer potential. Their mechanisms often involve targeting fundamental cellular processes like DNA methylation, gene expression, and DNA repair. nih.govnih.govucl.ac.uk

One area of investigation is the inhibition of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer. Analogues of SGI-1027, a known DNMT inhibitor, were designed and synthesized, incorporating the 4-amino-N-(4-aminophenyl)benzamide scaffold. nih.govresearchgate.net Several of these derivatives showed potent inhibition of human DNMT3A and were cytotoxic to leukemia KG-1 cells in the micromolar range. nih.govresearchgate.net

Another strategy involves targeting Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene involved in tumor progression. nih.gov A series of inhibitors were optimized, and lead compounds demonstrated significant antitumor activity in colorectal cancer (CRC) tumor organoid models and reduced tumor volume in CRC xenografts in mice. nih.gov

Additionally, some analogues are designed to stabilize G-quadruplex structures in the telomeres and promoter regions of oncogenes, which can inhibit telomerase and suppress gene expression, selectively affecting cancer cell viability. ucl.ac.uk Hybrid molecules, such as those combining celecoxib (B62257) and anthraquinone (B42736) moieties, have also been synthesized and shown to have promising cytotoxic activity against liver cancer cells (HEPG2). nih.gov

Table 3: Efficacy of this compound Analogues in Preclinical Tumor Models
Analogue TypeTarget/MechanismPreclinical ModelObserved Efficacy
Quinoline-based SGI-1027 analoguesDNA Methyltransferase (DNMT) Inhibition nih.govresearchgate.netLeukemia KG-1 cells nih.govresearchgate.netCytotoxicity in the micromolar range, comparable to reference compound. nih.govresearchgate.net
CHD1L inhibitorsInhibition of CHD1L oncogene nih.govColorectal cancer (CRC) organoids and xenografts nih.govImproved potency, antitumor activity, and reduction of tumor volume. nih.gov
G-quadruplex ligandsStabilization of G-quadruplex DNA ucl.ac.ukCancer cell linesSelectively affect cancer cell viability by inhibiting telomerase and oncogene expression. ucl.ac.uk
Celecoxib-anthraquinone hybridsTargeting COX-2 and DNA intercalation nih.govHepatic carcinoma cell line (HEPG2) nih.govPromising cytotoxic activity with low IC50 values. nih.gov

Advanced Analytical Methodologies for N 4 Aminophenyl Butanamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N-(4-aminophenyl)butanamide, providing powerful means to isolate it from reactants, byproducts, and metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and related aromatic amides. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for a compound like this compound would involve a C18 column, which provides excellent separation for aromatic compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) (ACN) and water, frequently with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution by ensuring the analyte is in a consistent ionic state. sielc.com Gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is effective for separating the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the aromatic phenyl ring, typically around 255 nm for aromatic amides. The accuracy of HPLC methods can be rigorously established through recovery studies, with mean recoveries often exceeding 99%. nih.gov

Table 1: Illustrative HPLC Parameters for Aromatic Amide Analysis

Parameter Value/Condition Source
Column C18 nih.gov
Mobile Phase Acetonitrile and Water sielc.com
Additive Formic Acid or TFA (e.g., 0.1%) sielc.com
Detection UV at ~255 nm
Flow Rate ~1.0 mL/min shimadzu.com

| Mode | Gradient Elution | |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, especially in complex biological matrices or for trace-level impurity quantification, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. waters.com UPLC systems use columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. sielc.comjapsonline.com

When coupled with a tandem quadrupole mass spectrometer (TQ-XS), the system allows for highly specific quantification using Multiple Reaction Monitoring (MRM). waters.comjapsonline.com In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound, [M+H]⁺), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion for detection. This process provides exceptional selectivity and can achieve Limits of Quantification (LOQs) in the sub-ng/mL range. waters.com The mobile phase for UPLC-MS/MS is similar to HPLC but requires volatile additives like formic acid instead of non-volatile acids like phosphoric acid to be compatible with the mass spectrometer. sielc.com

Other Chromatographic Approaches (e.g., Ion Chromatography)

Ion chromatography (IC) is a specialized technique primarily used for the analysis of ionic compounds. shimadzu.com While less common for amide analysis than RP-HPLC, it is a well-established method for separating and quantifying amines. thermofisher.com As this compound contains a primary amino group, it can be protonated to form a cation. Therefore, cation-exchange chromatography could be applied for its analysis. shimadzu.com In this approach, the stationary phase contains negatively charged functional groups that retain the protonated analyte. The separation is achieved by eluting with a mobile phase containing competing cations (e.g., an oxalic acid solution). shimadzu.com Detection is typically performed using a conductivity detector. shimadzu.com This method is particularly useful for analyzing the compound in aqueous samples where inorganic cations and other amines might be present. thermofisher.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H-NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of hydrogen atom in the molecule. rsc.org

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region (typically δ 6.5-7.5 ppm), confirming the para-substitution pattern. rsc.orgresearchgate.netchemicalbook.com

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the amide (-NH-) group would appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The amide proton is typically found further downfield.

Butanamide Chain Protons: The aliphatic protons of the butanamide chain would appear in the upfield region (δ 0.9-2.5 ppm). The terminal methyl group (-CH₃) would be a triplet, the adjacent methylene (B1212753) group (-CH₂-) a sextet, and the methylene group alpha to the carbonyl (-CH₂CO-) a triplet. rsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides information on the carbon framework. oregonstate.edu For this compound, distinct signals would be expected for:

Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear significantly downfield, typically in the range of δ 165-175 ppm. rsc.orgoregonstate.edu

Aromatic Carbons: The four unique carbons of the benzene ring would resonate in the aromatic region (δ 115-150 ppm). rsc.orgoregonstate.edu The carbon attached to the nitrogen of the amide would be distinct from the one attached to the primary amine.

Aliphatic Carbons: The three carbons of the butanamide chain would appear in the upfield region (δ 10-40 ppm). rsc.org

Table 2: Predicted NMR Chemical Shift Ranges for this compound

Group Nucleus Predicted Chemical Shift (δ, ppm) Source (based on similar structures)
Butanamide -CH₃ ¹H ~0.9 (triplet) rsc.org
Butanamide -CH₂- ¹H ~1.7 (sextet) rsc.org
Butanamide -CH₂CO- ¹H ~2.3 (triplet) rsc.org
Aromatic -CH- ¹H ~6.6 and ~7.4 (two doublets) rsc.orgresearchgate.net
Amine -NH₂ ¹H Broad signal researchgate.net
Amide -NH- ¹H Broad signal, >7.5 rsc.org
Butanamide Chain ¹³C 10 - 40 rsc.orgoregonstate.edu
Aromatic Carbons ¹³C 115 - 150 rsc.orgoregonstate.edu

Mass Spectrometry (MS and ESI mass spectra)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. rsc.org Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amides, which typically generates a protonated molecular ion [M+H]⁺. rsc.org

For this compound (Molecular Formula: C₁₀H₁₄N₂O, Molecular Weight: 178.23 g/mol ), the high-resolution ESI-MS spectrum run in positive ion mode would show a prominent peak for the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 179.24. chemscene.comsigmaaldrich.com The isotopic pattern of this peak would confirm the presence of 10 carbon atoms. Further fragmentation of this ion in an MS/MS experiment would yield product ions corresponding to the loss of parts of the butanamide chain or cleavage of the amide bond, which helps to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal technique for identifying the functional groups present in a molecule. researchgate.net An FTIR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's chemical bonds. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450-3250N-H Stretching (asymmetric & symmetric)Primary Aromatic AmineMedium-Strong
3350-3150N-H StretchingSecondary Amide (Amide A)Medium
3100-3000C-H StretchingAromatic RingMedium-Weak
2960-2850C-H Stretching (asymmetric & symmetric)Alkyl Chain (-CH₃, -CH₂)Medium-Strong
1680-1640C=O Stretching (Amide I band)Secondary AmideStrong
1620-1580C=C StretchingAromatic RingMedium
1580-1510N-H Bending (Amide II band)Secondary AmideStrong
1500-1400C=C StretchingAromatic RingMedium
1300-1200C-N Stretching (Amide III band)Amide/Aromatic AmineMedium

This table represents predicted values based on standard FTIR correlation charts. Actual experimental values may vary.

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides information about the electronic transitions within a molecule. gcms.cz The absorption of UV or visible light excites electrons from a ground state to a higher energy state, with the specific wavelengths of absorption being characteristic of the molecule's chromophores. gcms.cz

No specific experimental UV-Vis-NIR spectrum for this compound has been identified in published literature. However, the expected absorptions can be inferred from its structure, which contains two primary chromophores: the phenyl ring substituted with an amino group (an aniline (B41778) derivative) and the amide group. The aniline moiety is expected to be the dominant chromophore. Electronic transitions such as π→π* and n→π* are anticipated. gcms.cz The near-infrared (NIR) region primarily shows broader overtones and combination bands of fundamental vibrations like C-H, N-H, and O-H, which are generally less specific for structural elucidation than mid-IR or UV-Vis spectroscopy. gcms.cz

Table 2: Predicted Electronic Absorption Data for this compound

Spectral RegionWavelength (λmax)Electronic TransitionChromophore
UV~230-240 nmπ → πPhenyl Ring
UV~280-290 nmπ → πPhenyl Ring with NH₂ substitution
UV~200-220 nmn → π*Amide C=O

Note: These are predicted absorption maxima. The exact wavelengths and molar absorptivity are dependent on the solvent used.

Validation of Analytical Procedures for Research Applications

The validation of an analytical procedure is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. patsnap.comnih.gov For a compound like this compound, a typical quantitative method for research purposes would be High-Performance Liquid Chromatography (HPLC). The validation would ensure the method is reliable for quantifying the analyte in various samples. researchgate.netnih.gov The key parameters for validation are outlined in the following subsections, based on International Council for Harmonisation (ICH) guidelines. patsnap.comsepscience.com

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. patsnap.com

In the context of analyzing this compound, a validated HPLC method must be able to separate its peak from potential related substances. These could include unreacted starting materials (e.g., 1,4-phenylenediamine, butyric anhydride) or by-products from its synthesis.

The assessment of specificity involves:

Blank and Placebo Analysis: Injecting a blank solvent and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

Forced Degradation Studies: The analyte is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov The method must demonstrate that the analyte peak is resolved from the peaks of these degradants. nih.gov

Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity, confirming that the chromatographic peak of the analyte is spectrally homogeneous and not co-eluting with any impurities. wu.ac.th

Linearity and Working Range Determination

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. nih.govnih.gov

To determine linearity for this compound analysis, the following steps are taken:

A stock solution of the purified compound is prepared and serially diluted to create a minimum of five different concentrations. nih.gov

Each concentration is analyzed multiple times (e.g., n=3).

A calibration curve is constructed by plotting the average peak area against the corresponding concentration.

The curve is evaluated using linear regression analysis. The correlation coefficient (R²) should ideally be ≥ 0.999. wu.ac.thgoogle.com

Table 3: Example of Linearity Data for this compound Analysis

Concentration (µg/mL)Mean Peak Area (n=3)
1.012,540
5.063,100
10.0126,250
25.0314,900
50.0629,500
Linear Regression Output
Slope 12580
Y-intercept 215
Correlation Coefficient (R²) 0.9998

This table contains hypothetical data for illustrative purposes.

Precision and Accuracy Evaluation

Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. fiveable.mescioninstruments.com It is typically expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment. nih.gov This is often determined by analyzing a minimum of three concentrations (low, medium, high) with multiple replicates (e.g., n=6) on the same day. nih.gov

Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment. nih.gov

Accuracy is the measure of closeness between the experimental value and a true or accepted reference value. fiveable.mescioninstruments.com It is often determined through a recovery study by spiking a blank matrix with a known quantity of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). nih.govnih.gov The percentage of the analyte recovered is then calculated.

Table 4: Example of Precision and Accuracy Data

ParameterLevelConcentration (µg/mL)Result (%RSD or %Recovery)Acceptance Criteria
Repeatability Low5.01.2%≤ 2.0%
Medium25.00.8%≤ 2.0%
High50.00.6%≤ 2.0%
Accuracy 80%20.099.5%98.0% - 102.0%
100%25.0101.2%98.0% - 102.0%
120%30.099.8%98.0% - 102.0%

This table contains hypothetical data for illustrative purposes.

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.dejuniperpublishers.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.dejuniperpublishers.com

According to ICH guidelines, LOD and LOQ can be determined by several methods: sepscience.comloesungsfabrik.de

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 is used for the LOQ. loesungsfabrik.dejuniperpublishers.com

Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach. The LOD and LOQ are calculated using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank responses, and S is the slope of the calibration curve. sepscience.com

Table 5: Example of LOD and LOQ Calculation

ParameterValueSource
Slope of Calibration Curve (S)12580From Linearity Study (Table 3)
Standard Deviation of Intercept (σ)450From regression analysis of low-level calibration curve
Calculated LOD 0.12 µg/mL (3.3 * 450) / 12580
Calculated LOQ 0.36 µg/mL (10 * 450) / 12580

This table contains hypothetical data for illustrative purposes.

Robustness and Recovery Studies

The validation of an analytical method ensures its suitability for its intended purpose. Within method validation, robustness and recovery studies are critical parameters that demonstrate the method's reliability under various conditions.

Robustness

Robustness is defined as the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for the analysis of aromatic amines and amides, robustness is typically evaluated by intentionally altering parameters from the nominal method conditions. nih.gov

Table 1: Illustrative Parameters for Robustness Testing of an HPLC Method for this compound

ParameterOriginal ConditionVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase Composition Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (52:48, v/v)Acetonitrile:Water (48:52, v/v)
pH of Aqueous Phase 7.06.87.2

The acceptance criteria for robustness studies typically require that the relative standard deviation (RSD) of the results obtained under the varied conditions remains within acceptable limits, often less than 2%. thieme-connect.com

Recovery

Recovery studies are essential to determine the extraction efficiency of an analytical method. This is particularly important for the analysis of analytes in complex matrices, such as biological fluids, where sample preparation is required to remove interfering substances. The recovery of an analyte is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration.

For this compound in a biological matrix like plasma, common extraction techniques would include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net The recovery is typically expected to be consistent, precise, and reproducible. While specific recovery data for this compound is not published, the following table illustrates expected recovery results from a hypothetical bioanalytical method.

Table 2: Hypothetical Recovery Data for this compound from Human Plasma

Concentration LevelExtraction MethodMean Recovery (%)RSD (%)
Low QC (10 ng/mL) Protein Precipitation92.54.8
Mid QC (100 ng/mL) Protein Precipitation94.13.5
High QC (800 ng/mL) Protein Precipitation93.74.1

Acceptable recovery is not necessarily 100%, but it should be consistent across the concentration range.

Bioanalytical Method Development for Biological Matrices

The quantification of a compound like this compound in biological matrices such as plasma, urine, or tissue homogenates requires the development and validation of a specific and sensitive bioanalytical method. nih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for such applications due to its high selectivity and sensitivity. bioanalysis-zone.comnih.gov

The development of a bioanalytical method involves several key steps:

Analyte and Internal Standard (IS) Selection and Optimization: The mass spectrometric conditions for this compound and a suitable internal standard (often a stable isotope-labeled version of the analyte) are optimized. This includes selecting the precursor and product ions for Multiple Reaction Monitoring (MRM) to ensure specificity.

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate the analyte from endogenous matrix components. This involves selecting the appropriate column, mobile phase, and gradient conditions to achieve a sharp peak shape and a short run time. For aromatic amines, reversed-phase chromatography is common. plos.org

Sample Preparation: A sample extraction procedure is developed to isolate the analyte from the complex biological matrix. As mentioned, this could involve PPT, LLE, or SPE. The goal is to achieve high and consistent recovery while minimizing matrix effects. researchgate.net

Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). e-b-f.eu Validation includes assessing the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. plos.org

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.

The following table provides an example of parameters for a hypothetical LC-MS/MS method for the determination of this compound in human plasma.

Table 3: Illustrative Parameters for a Bioanalytical LC-MS/MS Method for this compound

ParameterCondition/Value
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition e.g., m/z 179.1 -> 137.1
Internal Standard This compound-d4
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Extraction Method Protein Precipitation with Acetonitrile
Linearity Range 1 - 1000 ng/mL
LLOQ 1 ng/mL

The successful development and validation of such a bioanalytical method are prerequisites for conducting pharmacokinetic, toxicokinetic, and other studies that require the quantification of this compound in biological samples. nih.gov

Future Perspectives and Research Directions for N 4 Aminophenyl Butanamide

Rational Design of Next-Generation N-(4-aminophenyl)butanamide Derivatives with Enhanced Potency and Selectivity

The rational design of new chemical entities based on the this compound core is a key area of future research. This approach involves making targeted structural modifications to enhance biological activity, improve selectivity for specific molecular targets, and optimize pharmacokinetic properties.

Researchers are actively exploring how different substituents on the aromatic ring and modifications to the butanamide side chain can influence the compound's interaction with biological targets. For example, the introduction of additional functional groups can create new hydrogen bonds or hydrophobic interactions, leading to tighter binding with a target enzyme or receptor. One study demonstrated that creating derivatives by incorporating a benzoxazole (B165842) moiety resulted in compounds with potent anti-inflammatory activity. mdpi.com Specifically, these novel compounds were shown to inhibit the expression of key inflammatory cytokines. mdpi.com

Another design strategy involves conjugating the butanamide core with other heterocyclic structures. In a study focused on developing new antibacterial agents, a butanamide-substituted triazole derivative was found to be the most potent inhibitor in its series against Staphylococcus aureus Biotin (B1667282) Protein Ligase (SaBPL). nih.gov Docking studies revealed that the terminal butanamide substituent formed crucial hydrogen bonds with key amino acid residues (N212 and S128) in the enzyme's active site, explaining its enhanced potency. nih.gov The potency of this derivative was comparable to the most potent inhibitors of this enzyme reported to date. nih.gov

The modification of the amino group has also been shown to lead to better antitumor activity in related chalcone (B49325) structures. mdpi.com By systematically altering these structural features, scientists aim to develop next-generation derivatives with precisely tailored biological effects.

Derivative Class Structural Modification Target/Pathway Observed Effect Reference
Benzoxazole DerivativesAddition of a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moietyIL-1β and IL-6 mRNA expressionPotent inhibition of inflammatory cytokines mdpi.com
Triazole DerivativesAddition of a terminal butanamide substituent to a triazole coreStaphylococcus aureus Biotin Protein Ligase (SaBPL)High-potency enzymatic inhibition (Ki = 10 ± 2 nM) nih.gov
Amino Chalcone DerivativesModification of the amino group on a chalcone backboneHuman cancer cell lines (MGC-803, HCT-116, MCF-7)Enhanced antiproliferative activity mdpi.com

Exploration of Novel Therapeutic Indications and Molecular Targets

The this compound scaffold and its analogues are being investigated for a wide array of new therapeutic uses, far beyond their initial applications. This exploration is driven by screening these compounds against various biological targets to uncover new mechanisms of action and potential disease applications.

A significant area of investigation is in infectious diseases. Through a large-scale virtual screening effort, this compound analogues were identified as potential latency-reversing agents (LRAs) for HIV. frontiersin.orgnih.gov These compounds are believed to function as histone deacetylase (HDAC) inhibitors, which could reactivate latent HIV, a key step in the "shock-and-kill" strategy to eradicate the virus. frontiersin.orgnih.gov

In the field of oncology, derivatives such as 2-(4-aminophenyl)benzothiazole have shown promise as a new family of anticancer agents. jchemrev.com Furthermore, a related butanamide derivative, BI-6C9, has been identified as an inhibitor of tBid, a protein involved in apoptosis (programmed cell death), suggesting potential applications in cancer therapy.

Research has also highlighted the anti-inflammatory potential of this chemical family. Novel compounds featuring a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide structure have demonstrated the ability to suppress the production of inflammatory cytokines like IL-1β and IL-6, indicating their potential use in treating inflammatory diseases. mdpi.com Additionally, the scaffold has been used to target bacterial enzymes, such as biotin protein ligase in Staphylococcus aureus, opening up possibilities for new antibiotics. nih.gov

Molecular Target Potential Therapeutic Indication Compound/Derivative Class Reference
Histone Deacetylase (HDAC)HIV Latency ReversalN-(4-Aminophenyl)heptanamide frontiersin.orgnih.gov
Interleukin-1β (IL-1β), Interleukin-6 (IL-6)Inflammatory Diseases4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives mdpi.com
tBidCancer (via apoptosis modulation)BI-6C9
Staphylococcus aureus Biotin Protein Ligase (SaBPL)Bacterial InfectionsTriazole-butanamide derivatives nih.gov
DNA Methyltransferases (DNMTs)Cancer (Epigenetic Therapy)4-Amino-N-(4-aminophenyl)benzamide analogues nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and optimization of this compound derivatives are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can process vast amounts of chemical and biological data to identify promising drug candidates, predict their properties, and guide their design, making the drug discovery process more efficient and cost-effective. nih.govarxiv.org

One of the primary applications of AI is in virtual screening. As demonstrated in the search for new HIV latency-reversing agents, virtual screening approaches can computationally screen millions of compounds to identify a small number of "hits" with a high probability of being active against a specific target, such as HDACs. frontiersin.orgnih.gov This dramatically narrows the field of candidates for expensive and time-consuming laboratory testing.

AI and ML are also crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models learn the relationship between a compound's chemical structure and its biological activity, allowing researchers to predict the potency of newly designed this compound derivatives before they are synthesized. mdpi.com Moreover, AI is employed in de novo drug design, where algorithms generate entirely new molecular structures that are optimized to bind to a specific target and possess drug-like properties. arxiv.org

Beyond efficacy, ML models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles of drug candidates. nih.gov This early-stage prediction helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving significant resources.

Drug Discovery Stage Application of AI/ML Specific Technique/Goal Reference
Target Identification Integrate and analyze large-scale "omics" and clinical dataIdentify novel biological targets and disease-associated patterns. nih.gov
Hit Discovery (Screening) Virtual ScreeningComputationally screen large libraries to find initial hits (e.g., for HDAC inhibitors). frontiersin.orgnih.govmdpi.com
Lead Generation & Optimization Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of new derivatives based on their structure. nih.gov
Lead Generation & Optimization De novo Drug DesignGenerate novel molecular structures optimized for a specific target. arxiv.orgmdpi.com
Preclinical Development ADME-T PredictionPredict pharmacokinetic properties and potential toxicity of candidates. nih.gov

Translational Research Pathways from Preclinical Findings to Clinical Potential

The journey of a promising this compound derivative from a laboratory finding to a potential clinical therapy follows a rigorous translational research pathway. This process is designed to build a comprehensive evidence base for a compound's efficacy and safety before it can be tested in humans.

The pathway begins with extensive preclinical studies. This phase involves a combination of in vitro (cell-based) and in vivo (animal model) experiments. In vitro assays are used to confirm the compound's mechanism of action and potency against its molecular target, as seen in studies measuring the inhibition of cytokine expression or the antiproliferative effects on cancer cell lines. mdpi.commdpi.com

Following promising in vitro results, the research moves to in vivo studies using animal models that mimic human diseases. ous-research.no For an anti-inflammatory derivative, this might involve a mouse model of LPS-induced inflammation to see if the compound can reduce inflammation in a living organism. mdpi.com For a potential cancer therapeutic, this would involve testing in animal models of cancer to evaluate its ability to shrink tumors. These preclinical studies are essential to demonstrate "proof-of-concept" and to gather initial data on how the drug is absorbed, distributed, and metabolized in the body. nih.gov

A crucial part of the translational pathway is establishing a molecule's safety profile. This involves toxicology studies to identify any potential adverse effects and to determine a safe dose range for initial human trials. The entire preclinical data package—covering efficacy, mechanism of action, pharmacokinetics, and safety—is then compiled for submission to regulatory agencies to request permission to begin Phase 1 clinical trials in humans. The capacity to conduct these complete preclinical studies, from molecular biology to cellular assays and animal models, is the critical bridge between a basic scientific discovery and a potential new medicine. ous-research.no

Q & A

Q. What are the recommended synthetic routes for N-(4-aminophenyl)butanamide?

A two-step methodology is commonly employed:

  • Step 1 : Acylation of 4-nitroaniline with butanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions to yield N-(4-nitrophenyl)butanamide.
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂ in HCl . Key reagents : Butanoyl chloride, 4-nitroaniline, pyridine, Pd-C/H₂.

Q. How can this compound be characterized to confirm its structure?

A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the aminophenyl group (δ ~6.5 ppm for aromatic protons) and butanamide chain (δ ~2.3 ppm for CH₂ groups) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch of the amine) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.06 Å, b = 14.77 Å, c = 35.03 Å) .

Advanced Research Questions

Q. What are the crystallographic features of this compound derivatives?

Single-crystal X-ray studies reveal:

  • Hydrogen-bonding networks : N–H···O and N–H···N interactions form 3D supramolecular architectures, stabilizing the crystal lattice .
  • Torsional angles : The C–S–N–C torsion angle (~67.9°–70.2°) in sulfonamide derivatives indicates a V-shaped molecular conformation .
  • Unit cell parameters (example for related compounds):
Space Groupa (Å)b (Å)c (Å)Volume (ų)
P2₁2₁2₁5.0614.7735.032617.7

Q. How does the reactivity of this compound compare under nucleophilic substitution conditions?

The aminophenyl group directs reactivity:

  • Electrophilic aromatic substitution : The para-amine group activates the aromatic ring, favoring reactions like bromination or nitration at ortho/para positions.
  • Amide functionalization : The butanamide chain can undergo hydrolysis (acidic/basic conditions) or reduction (e.g., LiAlH₄ yields N-(4-aminophenyl)butanamine) .
  • Comparative note : Brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) show enhanced reactivity due to halogen electronegativity .

Q. What methodologies are used to study This compound in medicinal chemistry research?

  • Enzyme inhibition assays : Screen for interactions with targets like kinases or proteases using fluorescence polarization or calorimetry.
  • Molecular docking : Predict binding affinities to receptors (e.g., sulfonamide-based enzymes) by simulating the compound’s 3D structure .
  • Metabolic stability : Introduce trifluoromethyl groups (as in ) to analogs for improved pharmacokinetics, though this requires structural optimization .

Data Contradictions and Resolutions

  • Synthetic yields : Reported yields for similar compounds vary due to solvent polarity and reaction time. For reproducibility, optimize conditions using Design of Experiments (DoE) .
  • Crystallographic discrepancies : Minor variations in unit cell parameters may arise from temperature or crystallization solvents. Always report experimental conditions (e.g., 296 K vs. 153 K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.